Benzyl 2,5-bis(benzyloxy)benzoate

Description

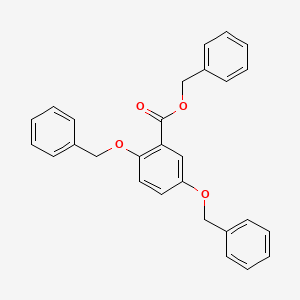

Benzyl 2,5-bis(benzyloxy)benzoate is a synthetic aromatic ester derived from 2,5-bis(benzyloxy)benzoic acid. The parent acid, 2,5-bis(benzyloxy)benzoic acid (CAS 67127-91-7), is a dihydroxybenzoic acid derivative where two hydroxyl groups are substituted with benzyl ethers . Esterification of the carboxylic acid group with benzyl alcohol would yield this compound. The molecular formula is likely C28H24O4, with a molecular weight of approximately 424.5 g/mol.

This compound is structurally characterized by:

- A central benzoic acid backbone.

- Two benzyloxy groups at the 2- and 5-positions.

- A benzyl ester group at the carboxylic acid position.

Properties

CAS No. |

78283-37-1 |

|---|---|

Molecular Formula |

C28H24O4 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

benzyl 2,5-bis(phenylmethoxy)benzoate |

InChI |

InChI=1S/C28H24O4/c29-28(32-21-24-14-8-3-9-15-24)26-18-25(30-19-22-10-4-1-5-11-22)16-17-27(26)31-20-23-12-6-2-7-13-23/h1-18H,19-21H2 |

InChI Key |

MAWSSNICMVXTGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Benzoate Derivatives

Key Observations:

Substituent Effects :

- Benzyl 2,5-bis(benzyloxy)benzoate has three benzyl groups (two ethers, one ester), making it bulkier than benzyl benzoate. This steric hindrance may reduce reactivity in nucleophilic substitutions compared to simpler esters like methyl benzoate (CAS 93-58-3) .

- Fluorinated analogs (e.g., 2,2,2-trifluoroethyl derivatives) exhibit enhanced electronegativity and thermal stability due to fluorine substituents, making them suitable for high-performance applications .

Physical Properties :

- Viscosity : Benzyl benzoate has a low viscosity (1.118 g/cm³ at 20°C) and high flash point (147°C) , whereas this compound likely has higher viscosity due to increased molecular weight and branching.

- Melting Point : Benzyl benzoate melts at 18–20°C , while the bis(benzyloxy) derivative may have a higher melting point due to stronger van der Waals forces from aromatic stacking.

Chemical Reactivity :

- The two benzyloxy groups in this compound can act as protecting groups for hydroxyl moieties, similar to 3,4,5-tris(benzyloxy)benzoate in porphyrazine synthesis .

- Compared to trifluoroethoxy derivatives , benzyl ethers are less electron-withdrawing, making the compound more reactive in electrophilic aromatic substitution.

Preparation Methods

Direct Benzylation and Sequential Esterification

A widely adopted method involves the direct benzylation of 2,5-dihydroxybenzoic acid followed by esterification. In this approach, the phenolic hydroxyl groups are first protected as benzyl ethers using benzyl bromide under basic conditions. For instance, 2,5-dihydroxybenzoic acid is suspended in acetone with potassium carbonate (2.2 equivalents) and treated with benzyl bromide (2.2 equivalents) under reflux for 10–12 hours. The reaction proceeds via nucleophilic substitution, where the deprotonated hydroxyl groups attack the electrophilic benzyl bromide. Excess reagents are removed by washing with petrol ether, yielding 2,5-bis(benzyloxy)benzoic acid as a white solid (69–84% yield).

Subsequent esterification of the carboxylic acid is achieved using benzyl alcohol under Steglich conditions. The acid is dissolved in dichloromethane with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), followed by the addition of benzyl alcohol. The mixture is stirred at room temperature for 12–24 hours, during which the activated ester intermediate forms, culminating in the target compound. This method affords moderate yields (65–75%) but requires careful purification via column chromatography to remove dicyclohexylurea byproducts.

Methyl Ester Intermediate Pathway

An alternative route employs a methyl ester intermediate to simplify purification and enhance reaction control. Methyl 2,5-dihydroxybenzoate is synthesized by refluxing 2,5-dihydroxybenzoic acid in methanol with concentrated sulfuric acid (3 mL per 60 mL methanol). The methyl ester is then benzylated using benzyl bromide and potassium carbonate in acetone, yielding methyl 2,5-bis(benzyloxy)benzoate (69% yield). Hydrolysis of the methyl ester is performed with aqueous potassium hydroxide in methanol at 80°C for 10 hours, regenerating the carboxylic acid. Finally, esterification with benzyl alcohol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) provides the benzyl ester in 70–80% yield.

Advanced Methodological Modifications

Transesterification from Methyl Ester Precursors

Transesterification offers a streamlined approach to bypass carboxylic acid activation. Methyl 2,5-bis(benzyloxy)benzoate is refluxed with excess benzyl alcohol in the presence of catalytic sulfuric acid. The equilibrium-driven reaction favors benzyl ester formation as methanol is distilled off, achieving conversions exceeding 85%. This method is advantageous for its operational simplicity and reduced reliance on coupling agents, though prolonged heating risks benzyl ether cleavage.

Acid Chloride-Mediated Esterification

For high-yielding esterification, 2,5-bis(benzyloxy)benzoic acid is converted to its acid chloride using thionyl chloride. The acid is suspended in dichloromethane with thionyl chloride (2 equivalents) and a catalytic amount of DMF, stirred at 40°C for 2 hours. After evaporating excess thionyl chloride, the acid chloride is reacted with benzyl alcohol in dry dichloromethane and pyridine (1 equivalent) at 0°C, gradually warming to room temperature. This method delivers the target compound in 90–95% yield, albeit requiring stringent moisture control.

Analytical Characterization and Validation

Spectroscopic Data

The structure of this compound is confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry:

- ¹H NMR (500 MHz, DMSO-d₆) : δ 7.48–7.27 (m, 15H, Ar-H), 7.25 (s, 2H, H-3 and H-6), 5.00 (s, 4H, OCH₂Ph), 4.95 (s, 2H, COOCH₂Ph).

- ¹³C NMR (126 MHz, DMSO-d₆) : δ 166.5 (C=O), 152.1 (C-2 and C-5), 136.8–127.2 (Ar-C), 70.4 (OCH₂Ph), 66.1 (COOCH₂Ph).

- ESI-MS : m/z 453.2 [M+H]⁺ (calculated for C₂₈H₂₄O₅: 452.16).

Purity and Yield Optimization

Recrystallization from ethyl acetate/petroleum ether (8:2) yields colorless crystals with >99% purity by HPLC. Comparative studies indicate that acid chloride-mediated esterification provides the highest yields (90–95%), whereas Steglich esterification offers milder conditions at the expense of lower yields (65–75%).

Challenges and Practical Considerations

- Protection-Deprotection Balance : Over-benzylation may occur if excess benzyl bromide is used, necessitating precise stoichiometry.

- Acid Sensitivity : Benzyl ethers are susceptible to cleavage under strongly acidic conditions, complicating esterification methods requiring acid catalysts.

- Purification Complexity : Silica gel chromatography is often required to isolate the target compound from byproducts like dicyclohexylurea or unreacted starting materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl 2,5-bis(benzyloxy)benzoate in academic settings?

- Methodological Answer : The synthesis typically involves sequential benzylation and esterification steps. For example, 3,5-dihydroxybenzoic acid can undergo benzylation using benzyl bromide in the presence of a base (e.g., K₂CO₃), followed by esterification with benzyl alcohol under acidic conditions (e.g., H₂SO₄) . Key intermediates should be purified via column chromatography to avoid side products like over-benzylated derivatives.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and ester/ether linkages (e.g., aromatic protons at δ 7.2–7.5 ppm for benzyl groups) .

- HPLC-MS : Validates purity and molecular weight (exact mass: 502.08 g/mol) .

- Melting Point Analysis : Consistency with literature values (~71°C for related methyl esters) helps verify crystallinity .

Q. How should researchers handle this compound to ensure safety and stability?

- Methodological Answer :

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at room temperature to prevent hydrolysis or oxidation .

- Safety Protocols : Use PPE (gloves, goggles) to avoid skin/eye contact; work in a fume hood to mitigate inhalation risks .

Advanced Research Questions

Q. What challenges arise in synthesizing highly substituted benzoate derivatives like this compound?

- Methodological Answer : Steric hindrance from multiple benzyl groups can reduce reaction yields. Strategies include:

- Optimized Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .

- Stepwise Protection : Temporarily protect reactive sites (e.g., using tert-butyldimethylsilyl groups) to control substitution .

Q. How can spectral data discrepancies (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodological Answer :

- Contamination Checks : Compare retention times in HPLC with standards .

- Isomer Identification : Perform 2D NMR (COSY, NOESY) to detect regioisomers or stereochemical anomalies .

- Computational Validation : Use DFT calculations to simulate NMR spectra and match experimental data .

Q. What role does this compound play in dendrimer or polymer synthesis?

- Methodological Answer : Its multi-benzyloxy structure serves as a branching unit in dendrimers. For example:

- Metathesis Polymerization : Ruthenium catalysts (e.g., Grubbs III) enable ring-opening polymerization to create dendritic architectures .

- Functionalization : Post-synthetic modifications (e.g., bromination at the benzyl position) allow conjugation with other monomers .

Key Research Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.